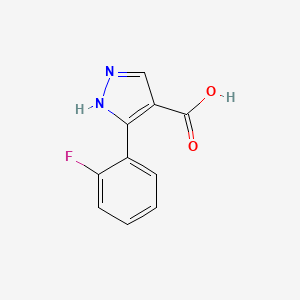

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGJQQSTZGBXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479733 | |

| Record name | 3-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879996-73-3 | |

| Record name | 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring with a carboxylic acid moiety at the 4-position provides a critical handle for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This carboxylic acid group can participate in key hydrogen bonding interactions with biological targets and serves as a versatile synthetic intermediate for the preparation of esters, amides, and other derivatives.[3][4]

Specifically, the introduction of a 2-fluorophenyl substituent at the 3-position of the pyrazole-4-carboxylic acid scaffold is of significant interest. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the molecule, making 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid a valuable building block in the design of novel therapeutics.[5] This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, with a focus on the underlying chemical principles and practical experimental guidance.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid suggests two primary disconnection strategies, each leading to readily available starting materials.

Caption: Retrosynthetic analysis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

This analysis highlights two convergent and well-established synthetic routes: the Vilsmeier-Haack reaction pathway and the Claisen condensation pathway.

Primary Synthesis Pathway: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7] In the context of pyrazole synthesis, it provides an efficient route to pyrazole-4-carbaldehydes from ketone hydrazones. This pathway involves three key steps:

-

Formation of 2'-Fluoroacetophenone Hydrazone: The initial step involves the condensation of 2'-fluoroacetophenone with a hydrazine source to form the corresponding hydrazone.

-

Vilsmeier-Haack Cyclization: The hydrazone is then treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect a cyclization and formylation, yielding 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.[8]

-

Oxidation: The final step is the oxidation of the pyrazole-4-carbaldehyde to the desired carboxylic acid.

Caption: Vilsmeier-Haack synthesis pathway.

Experimental Protocol: Vilsmeier-Haack Pathway

Step 1: Synthesis of 2'-Fluoroacetophenone Hydrazone

-

Reaction Setup: To a solution of 2'-fluoroacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is triturated with cold water, and the precipitated solid is filtered, washed with water, and dried to afford the 2'-fluoroacetophenone hydrazone.

Step 2: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF, 5.0 eq). Cool the flask to 0 °C in an ice bath and add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with constant stirring. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Reaction with Hydrazone: Add a solution of 2'-fluoroacetophenone hydrazone (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[8][9]

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.[6]

Step 3: Oxidation of 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde to 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

-

Reaction Setup: Suspend the 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

-

Reaction Conditions: Add potassium permanganate (KMnO₄, 2.0-3.0 eq) portion-wise to the suspension at room temperature. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up and Isolation: Upon completion, filter the reaction mixture to remove the manganese dioxide precipitate. Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is then filtered, washed with cold water, and dried to yield 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.[10] An alternative, milder oxidizing agent that can be employed is sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like sulfamic acid.[11]

Alternative Synthesis Pathway: The Claisen Condensation Approach

An alternative and classical approach to the pyrazole core involves the initial formation of a 1,3-dicarbonyl compound through a Claisen condensation, followed by cyclization with hydrazine.[12]

-

Claisen Condensation: 2'-Fluoroacetophenone is reacted with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to yield ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate.[13]

-

Cyclization with Hydrazine: The resulting 1,3-dicarbonyl intermediate is then treated with hydrazine hydrate, which undergoes a cyclization reaction to form the pyrazole ring, yielding ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.

Caption: Claisen condensation synthesis pathway.

Experimental Protocol: Claisen Condensation Pathway

Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

-

Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of 2'-fluoroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.

Step 2: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate and Subsequent Hydrolysis

-

Cyclization: Dissolve the ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol and add hydrazine hydrate (1.1 eq). Reflux the mixture for 4-6 hours.[14]

-

Ester Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide (2.0 eq) and continue to reflux for an additional 2-3 hours to hydrolyze the ester.

-

Work-up and Isolation: Remove the ethanol under reduced pressure. Dilute the residue with water and acidify with dilute hydrochloric acid to precipitate the 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. The product is then filtered, washed with water, and dried.

Data Summary

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 2'-Fluoroacetophenone |  | C₈H₇FO | 138.14 |

| 2'-Fluoroacetophenone Hydrazone |  | C₈H₉FN₂ | 152.17 |

| 3-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde |  | C₁₀H₇FN₂O | 190.18 |

| Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate |  | C₁₂H₁₁FO₄ | 238.21 |

| 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid |  | C₁₀H₇FN₂O₂ | 206.17 |

Note: Structures are representative and may not depict the exact compound if a direct image is unavailable.

Conclusion

The synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid can be effectively achieved through two primary, reliable, and scalable pathways: the Vilsmeier-Haack reaction and the Claisen condensation. The Vilsmeier-Haack approach offers a direct route to the key pyrazole-4-carbaldehyde intermediate, while the Claisen condensation provides a classic method for constructing the requisite 1,3-dicarbonyl precursor. The choice of synthetic route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both pathways culminate in the formation of a valuable and versatile building block for the development of novel therapeutic agents.

References

- Abdel-Wahab, B. F., Abdel-Aziem, A., El-Aria, A. S., & Ahmed, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.

- Chavan, R. S., Lokhande, P. D., & Baseer, M. A. (2012). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-Carbaldehydes. International Journal of Green and Herbal Chemistry, 1(2), 134-140.

- Li, J., Wang, G., & Chen, J. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(7), 2562-2571.

- Singh, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393.

- Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1-19.

- Celon, M., & Zadra, A. (2020). Fast Claisen condensation reaction optimization in a continuous flow reactor. Reaction Chemistry & Engineering, 5(10), 1963-1969.

-

The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Peninter. Retrieved January 17, 2026, from [Link]

- Hacıalioğlu, E., Taşdemir, V., Genç, H., & Tozlu, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gümüşhane Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 9(4), 645-654.

- Kopchuk, D. S., Chepchugov, V. V., Trestsova, M. A., Tolshchina, S. G., Kovalev, I. S., & Zyryanov, G. V. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 17(33), 7748-7758.

- Kamal, A., & Malik, M. S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6598.

- Lebedev, A. V., Dmitriev, M. V., & Maslivets, A. N. (2005). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Russian Journal of Organic Chemistry, 41(8), 1217-1221.

- Shingare, M. S., & Siddiqui, S. A. (2014). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of Chemical and Pharmaceutical Sciences, 5(2), 1-5.

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.

- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2018). Journal of Agricultural and Food Chemistry, 66(38), 9875-9885.

- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1474-1488.

- An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2011). Hecheng Huaxue, 19(4), 469-472.

- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). Molecules, 29(10), 5034.

- Pericàs, M. À., & Riera, A. (2002). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones.

- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Molbank, 2022(2), M1367.

- Abdel-Wahab, B. F., Abdel-Aziem, A., El-Aria, A. S., & Ahmed, E. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.

-

Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][7][8][9][15]tetrazine, a Novel Ring System. (1993). Helvetica Chimica Acta, 76(6), 2433-2440.

- InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. (2019). Journal of the Iranian Chemical Society, 16(11), 2459-2465.

- A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (2014). Organic & Biomolecular Chemistry, 12(35), 6828-6834.

- Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. (2017). Google Patents.

- A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (2009). The Journal of Organic Chemistry, 74(15), 5546-5549.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(7), 8438-8448.

-

3-Phenyl-1H-pyrazole-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved January 17, 2026, from [Link]

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(7), 8438-8448.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. degres.eu [degres.eu]

- 10. researchgate.net [researchgate.net]

- 11. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. celonpharma.com [celonpharma.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. quod.lib.umich.edu [quod.lib.umich.edu]

The Discovery and Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of a vast array of therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2] The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive core for interacting with various biological targets.[1]

The introduction of a fluorine atom onto the phenyl ring of 3-aryl-pyrazole derivatives can significantly modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter a molecule's acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. This guide focuses on a specific, promising class of these compounds: 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid derivatives . The strategic placement of the 2-fluorophenyl group at the 3-position and a carboxylic acid (or its derivative) at the 4-position creates a unique chemical entity with significant potential for targeted therapies, particularly in oncology and infectious diseases.

This technical guide provides an in-depth exploration of the discovery and synthesis of these derivatives, offering insights into the rationale behind synthetic strategies and the structure-activity relationships that drive their biological effects.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives primarily relies on the principles of cyclocondensation reactions, with the Knorr pyrazole synthesis being a cornerstone approach.[3][4][5] This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Primary Synthetic Route: Knorr Pyrazole Synthesis

The most direct and widely employed method for constructing the 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid core involves the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with hydrazine.

The key starting material for this synthesis is an ethyl 2-(2-fluorobenzoyl)-3-oxopropanoate derivative. This can be prepared through a Claisen condensation of ethyl acetate and ethyl 2-fluorobenzoate. The subsequent reaction with hydrazine hydrate leads to the formation of the pyrazole ring.

Figure 1: General synthetic scheme for 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid via the Knorr synthesis.

Experimental Protocol: Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

-

Preparation of Ethyl 2-(2-fluorobenzoyl)acetate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 2-fluorobenzoate followed by the dropwise addition of ethyl acetate at room temperature. The reaction mixture is stirred overnight and then quenched with a dilute acid. The resulting ethyl 2-(2-fluorobenzoyl)acetate is extracted with an organic solvent and purified.

-

Cyclocondensation with Hydrazine: The purified ethyl 2-(2-fluorobenzoyl)acetate is dissolved in ethanol, and a catalytic amount of glacial acetic acid is added. Hydrazine hydrate is then added dropwise, and the mixture is refluxed for several hours.[5]

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then poured into ice-water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield ethyl 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylate.[6]

Causality in Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of ethyl acetate, initiating the Claisen condensation.

-

Glacial Acetic Acid: This acts as a catalyst in the cyclocondensation step, facilitating the formation of the hydrazone intermediate.[5]

-

Reflux: Heating the reaction mixture provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

Alternative Synthetic Strategies

While the Knorr synthesis is the most common, other methods can be employed:

-

From α,β-Unsaturated Ketones: An alternative approach involves the reaction of an α,β-unsaturated ketone precursor with hydrazine. This method, however, can lead to regioisomeric mixtures, making the purification process more challenging.

-

Vilsmeier-Haack Reaction: For the synthesis of 3-aryl-pyrazole-4-carboxylic acids, a Vilsmeier-Haack formylation of acetophenone semicarbazones can be utilized to generate the corresponding pyrazole-4-carboxaldehyde, which is then oxidized to the carboxylic acid.[7]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, particularly the carboxamides, have emerged as potent inhibitors of various enzymes, with significant applications in oncology and agriculture.

Kinase Inhibition: A Promising Avenue in Oncology

Many pyrazole-based compounds have been identified as potent kinase inhibitors.[8] The 3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold is particularly effective in targeting various kinases involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

-

The Carboxamide Moiety: The amide linker is crucial for activity, often forming key hydrogen bonds with the hinge region of the kinase active site.[8]

-

The 3-(2-Fluorophenyl) Group: The 2-fluoro substitution can enhance binding affinity through favorable interactions with the hydrophobic pocket of the kinase. The fluorine atom can also modulate the pKa of the pyrazole ring, influencing its interaction with the target.

-

The N-1 Position of the Pyrazole Ring: Substitution at this position can be tailored to explore solvent-exposed regions of the binding site, potentially improving solubility and pharmacokinetic properties.[9]

-

The Amide N-substituent: The nature of the substituent on the amide nitrogen is a critical determinant of potency and selectivity. Large, hydrophobic groups often occupy a deep hydrophobic pocket in the kinase active site.

Figure 2: A conceptual diagram illustrating the key binding interactions of the 3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold within a generic kinase active site.

Fungicidal Activity: Targeting Succinate Dehydrogenase

Pyrazole-4-carboxamides are a well-established class of fungicides that inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[10][11]

| Compound Class | R1 at N1 | R2 at C3 | Amide Substituent (Ar) | Target Fungi | Reference |

| Pyrazole-4-carboxamides | CH₃ | CF₂H | Substituted Phenyl | Various plant pathogens | [11] |

| Pyrazole-4-carboxamides | CH₃ | CF₃ | Substituted Phenyl | Various plant pathogens | [10] |

Table 1: Examples of pyrazole-4-carboxamide derivatives with fungicidal activity.

Conclusion and Future Perspectives

The 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. The clear structure-activity relationships, particularly in the context of kinase and SDH inhibition, provide a rational basis for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the exploration of novel amide substituents to further optimize target engagement and the investigation of this scaffold against a broader range of biological targets.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.

- Jacobs, T. L. (1957). Pyrazoles and Related Compounds. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 5, pp. 45-161). John Wiley & Sons, Inc.

-

Chem Help Asap. Knorr Pyrazole Synthesis. Retrieved from [Link]

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(8), 784.

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). Organic & Biomolecular Chemistry, 15(40), 8566–8571.

-

Knorr pyrazole synthesis. (n.d.). In Name-Reaction.com. Retrieved from [Link]

- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2020). Journal of Medicinal Chemistry, 63(1), 346–364.

- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science, 80(9), 4056-4066.

- The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Rel

- Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2021). Bioorganic & Medicinal Chemistry Letters, 47, 128205.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1210-1216.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 917-934.

- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2000). Journal of Pesticide Science, 25(2), 129-135.

- Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. (2005). Russian Journal of Organic Chemistry, 41(10), 1515-1520.

- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2023). RSC Advances, 13(45), 31631-31640.

- Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. (2016). Anti-Cancer Drugs, 27(4), 278-285.

- Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (2020). Molecules, 25(11), 2533.

- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Self-published.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4932.

- Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules, 27(21), 7434.

- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (1995). Journal of Chemical Research, (S), 478-479.

- 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. (2023).

- Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. (2006). Molecular Pharmacology, 69(6), 1871-1878.

- Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts. (2016). Organic Letters, 18(22), 5916-5919.

- Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2017). Letters in Drug Design & Discovery, 14(8), 946-955.

- 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate. (2024).

- 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate. (2024).

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Knorr Pyrazole Synthesis [drugfuture.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. ETHYL-3-(2-FLUOROPHENYL)PYRAZOLE-4-CARBOXYLATE [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity Screening of Fluorophenyl Pyrazole Carboxylic Acids

Foreword: The Pyrazole Scaffold - A Privileged Structure in Bioactive Compound Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal and agricultural chemistry.[1][2] Its unique structural features and versatile synthetic accessibility have led to the development of a vast library of derivatives exhibiting a broad spectrum of biological activities.[3] Among these, fluorophenyl pyrazole carboxylic acids have emerged as a particularly promising class of compounds, demonstrating potent herbicidal, insecticidal, anticancer, and anti-inflammatory properties.[4][5][6] The incorporation of a fluorophenyl moiety can significantly enhance metabolic stability and binding affinity to target proteins, while the carboxylic acid group often serves as a key pharmacophore for interacting with biological targets.

This guide provides a comprehensive technical overview of the biological activity screening of fluorophenyl pyrazole carboxylic acids. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the importance of self-validating systems, and the molecular mechanisms that underpin the observed biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel bioactive molecules.

Chapter 1: Synthesis and Physicochemical Characterization

A robust screening cascade begins with the synthesis and purification of the test compounds. The chemical identity and purity of each fluorophenyl pyrazole carboxylic acid derivative must be unequivocally established to ensure that the observed biological activity is attributable to the compound of interest and not to impurities.

Generalized Synthesis of 3-(Fluorophenyl)-1H-pyrazole-4-carboxylic Acid

The synthesis of the pyrazole core can be achieved through several established methods. A common and effective approach involves the condensation of a β-ketoester with a substituted hydrazine. The following scheme illustrates a representative synthesis of a 3-(fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. clyte.tech [clyte.tech]

- 3. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. canvaxbiotech.com [canvaxbiotech.com]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

Whitepaper: Predicted Mechanism of Action for 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

A Technical Guide for Drug Discovery & Development Professionals

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and inflammation.[1][2] This guide proposes a predicted mechanism of action for the novel compound, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, based on structural bioinformatics and analysis of analogous compounds. We hypothesize that this molecule functions as a Type I ATP-competitive inhibitor of Janus Kinases (JAKs), a family of non-receptor tyrosine kinases critical to cytokine signaling.[3] The presence of the pyrazole core suggests interaction with the kinase hinge region, while the 2-fluorophenyl moiety is predicted to confer selectivity and enhance binding affinity within the ATP pocket. This document outlines a comprehensive, multi-phase experimental workflow designed to rigorously test this hypothesis, moving from initial target engagement and in vitro functional assays to cellular pathway analysis and cytotoxicity profiling. Detailed, self-validating protocols are provided for each experimental stage to ensure scientific integrity and reproducibility.

Introduction & Mechanistic Hypothesis

The pyrazole ring is a cornerstone in the design of protein kinase inhibitors.[1][2][4][5] Its unique structure, featuring adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, frequently mimicking the adenine ring of ATP to bind to the hinge region of a kinase's active site.[6] A significant number of FDA-approved kinase inhibitors, including the JAK1/2 inhibitor Ruxolitinib, incorporate this critical scaffold.[1][2][3]

The compound of interest, 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, possesses two key features that inform our mechanistic hypothesis:

-

The Pyrazole Core: This structural element is strongly associated with kinase inhibition.[1][4] Specifically, pyrazole-containing compounds have shown high potency against the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2).[3][7][8]

-

The 2-Fluorophenyl Group: The introduction of fluorine into drug candidates can significantly modulate physicochemical properties, including lipophilicity and binding affinity, often leading to enhanced potency and improved metabolic stability.[9][10][11]

Based on these structural features and the extensive precedent in the literature, we posit the following hypothesis:

Hypothesis: 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid functions as an ATP-competitive inhibitor of the JAK family of kinases, leading to the suppression of the JAK/STAT signaling pathway.

This guide provides the strategic framework and detailed methodologies to validate this prediction.

Proposed Experimental Validation Workflow

To systematically investigate the mechanism of action (MoA), a phased approach is essential.[12][13] This ensures that each step logically builds upon the last, from confirming physical interaction with the target to observing a functional consequence in a biological system.

Caption: A four-phase workflow to validate the predicted mechanism of action.

Phase 1: Target Engagement Confirmation

The foundational step is to confirm a direct, physical interaction between the compound and its predicted target, JAK2. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it provides a complete thermodynamic profile of the binding event in a single experiment, including affinity (K D ), stoichiometry (n), and enthalpy (ΔH).[14][15][16]

Protocol 3.1: Isothermal Titration Calorimetry (ITC)

Objective: To quantify the binding affinity (K D ) of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid to recombinant human JAK2 protein.

Principle: ITC measures the heat released or absorbed during a binding event.[14][16] A solution of the compound ("ligand") is titrated into a sample cell containing the target protein, and the resulting heat changes are measured to determine the binding parameters.[17]

Methodology:

-

Sample Preparation:

-

Prepare a 100 µM solution of the test compound in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Prepare a 10 µM solution of purified, recombinant human JAK2 kinase domain in the identical, matched buffer. Degas both solutions thoroughly.

-

Causality: Using an identical buffer for both ligand and protein is critical to minimize heats of dilution, ensuring that the measured thermal changes are due to the binding interaction itself.[17]

-

-

Instrument Setup (e.g., Malvern MicroCal):

-

Set the cell temperature to 25°C.

-

Load the 10 µM JAK2 solution into the sample cell (~1.4 mL).

-

Load the 100 µM compound solution into the injection syringe (250 µL).

-

Set the titration parameters: 25 injections of 2 µL each, with a 150-second spacing between injections to allow a return to baseline.

-

-

Control Experiment (Self-Validation):

-

Perform a control titration by injecting the compound solution into the buffer-filled sample cell. This measures the heat of dilution, which must be subtracted from the experimental data for accurate analysis.

-

-

Data Analysis:

Predicted Outcome & Interpretation:

| Parameter | Predicted Value | Interpretation |

| K D (dissociation constant) | 10 nM - 500 nM | A value in this range would indicate a high-affinity interaction, characteristic of a potent inhibitor. |

| n (stoichiometry) | ~1.0 | A stoichiometry of approximately 1 confirms a 1:1 binding model between the compound and the kinase. |

| ΔH (enthalpy) | Negative | A negative enthalpy change indicates an enthalpically driven interaction, common for inhibitors forming strong hydrogen bonds. |

Phase 2: In Vitro Functional Inhibition

Confirming binding is necessary but not sufficient. The next step is to demonstrate that this binding event leads to the inhibition of the kinase's enzymatic activity. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay like LanthaScreen™ is a robust, high-throughput method for this purpose.[18][19]

Protocol 4.1: LanthaScreen™ TR-FRET Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against JAK2.

Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.[18] A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescein acceptor into close proximity, generating a FRET signal.[19] An inhibitor will prevent phosphorylation, leading to a loss of FRET.

Methodology:

-

Reagent Preparation (as per manufacturer's guidelines):

-

Prepare a 4X solution of the test compound serially diluted in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 4X JAK2 kinase/fluorescein-labeled substrate solution.

-

Prepare a 4X ATP solution (at the K m concentration for JAK2).

-

Prepare a 2X Stop/Detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the 4X compound dilutions.

-

Add 2.5 µL of the 4X kinase/substrate solution.

-

Initiate the reaction by adding 5 µL of the 2X ATP solution.

-

Controls: Include "no inhibitor" (DMSO vehicle) wells for maximum signal and "no kinase" wells for background signal.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the 2X Stop/Detection solution. The EDTA chelates Mg²⁺, halting ATP-dependent kinase activity.[20]

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-capable plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor).[19]

-

-

Data Analysis:

-

Calculate the TR-FRET emission ratio (520 nm / 495 nm).

-

Normalize the data to the "no inhibitor" (100% activity) and "no kinase" (0% activity) controls.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Predicted Outcome & Interpretation:

| Parameter | Predicted Value | Interpretation |

| IC50 | < 100 nM | An IC50 value in the nanomolar range would classify the compound as a potent inhibitor of JAK2 enzymatic activity. |

Phase 3: Cellular Mechanism of Action

After demonstrating direct inhibition of the isolated enzyme, it is crucial to verify that the compound can penetrate the cell membrane and inhibit the target in a physiological context. We will assess the inhibition of the JAK/STAT pathway by measuring the phosphorylation of its key downstream substrate, STAT3.

Protocol 5.1: Western Blot for Phospho-STAT3 Inhibition

Objective: To determine if the compound inhibits cytokine-induced STAT3 phosphorylation in a relevant human cell line.

Principle: In the JAK/STAT pathway, ligand binding to a cytokine receptor activates JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[8] Phosphorylated STATs (pSTATs) dimerize, translocate to the nucleus, and regulate gene expression.[21] A JAK inhibitor will block this initial phosphorylation event. Western blotting uses specific antibodies to detect the total and phosphorylated forms of STAT3, allowing for a ratiometric assessment of pathway inhibition.[21][22]

Caption: Predicted inhibition of the JAK/STAT signaling cascade.

Methodology:

-

Cell Culture and Treatment:

-

Culture HEL cells (a human erythroleukemia line with a constitutively active JAK/STAT pathway) or a cytokine-dependent cell line like TF-1.

-

Starve serum-dependent cells for 4-6 hours.

-

Pre-treat cells with various concentrations of the test compound (e.g., 1 nM to 10 µM) or DMSO vehicle for 2 hours.

-

Stimulate the cells with a cytokine (e.g., IL-6 or EPO) for 30 minutes to induce STAT3 phosphorylation. A non-stimulated control should be included.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Causality: Phosphatase inhibitors are absolutely critical to preserve the phosphorylation state of STAT3 during sample preparation.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Causality: BSA is preferred over milk for phospho-protein detection as milk contains phosphoproteins (casein) that can increase background noise.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Validation and Normalization:

-

Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.

-

Further strip and re-probe for a housekeeping protein like β-actin or GAPDH as a final loading control.[23]

-

Quantify band intensities using densitometry software.

-

Predicted Outcome & Interpretation: A dose-dependent decrease in the ratio of pSTAT3 to total STAT3 in compound-treated cells compared to the stimulated vehicle control would confirm that the compound inhibits the JAK/STAT pathway in a cellular environment.

Phase 4: Cellular Viability and Specificity

Finally, it is essential to determine whether the observed cellular effects are due to specific pathway inhibition or general cytotoxicity. The MTT assay is a standard colorimetric method for assessing metabolic activity as an indicator of cell viability.[24][25]

Protocol 6.1: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of the compound on a relevant cell line.

Principle: The MTT assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[25] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., HEL or TF-1) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow cells to adhere and resume growth.

-

-

Compound Treatment:

-

Treat cells with a wide range of compound concentrations (e.g., from 10 nM to 100 µM) for 48-72 hours.

-

Include a "vehicle only" control (e.g., 0.1% DMSO) and a "no cell" blank control.

-

-

MTT Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[26]

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26][27]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25][27]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Predicted Outcome & Interpretation: By comparing the IC50 from the functional kinase assay with the GI50 (concentration for 50% growth inhibition) from the MTT assay, a therapeutic window can be estimated. Ideally, the GI50 should be significantly higher than the functional IC50, indicating that the compound inhibits the target pathway at concentrations that are not broadly cytotoxic.

Conclusion

This guide outlines a logical and rigorous scientific framework for elucidating the mechanism of action of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. The hypothesis, grounded in the well-established role of the pyrazole scaffold in kinase inhibition, predicts that the compound targets the JAK/STAT pathway.[1][7][8] The proposed experimental workflow, progressing from direct target binding to cellular pathway modulation and viability assessment, provides a comprehensive strategy to test this hypothesis. Successful validation through these methods would establish the compound as a potent and specific JAK inhibitor, warranting further investigation in preclinical models of diseases driven by aberrant JAK/STAT signaling, such as myeloproliferative neoplasms and inflammatory disorders.

References

-

MTT Assay Protocol for Cell Viability. Roche. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. [Link]

-

MTT (Assay protocol). Protocols.io. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

-

Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health (NIH). [Link]

-

LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

-

STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Institutes of Health (NIH). [Link]

-

Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]

-

Paving the way for small-molecule drug discovery. National Institutes of Health (NIH). [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. [Link]

-

X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... ResearchGate. [Link]

-

Protocol of western blotting STAT and p-STAT? ResearchGate. [Link]

-

Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]

-

Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. [Link]

-

New Synthesis of Fluorinated Pyrazoles. ACS Publications. [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

-

Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. International Union of Crystallography. [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Isothermal Titration Calorimetry. Huck Institutes of the Life Sciences. [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. MDPI. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. AVESİS. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

-

The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. SpringerLink. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 13. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 15. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 18. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - FR [thermofisher.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - UK [thermofisher.com]

- 21. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 22. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 24. clyte.tech [clyte.tech]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. MTT (Assay protocol [protocols.io]

Structural elucidation of novel pyrazole-4-carboxylic acid compounds

Self-Validation: The experimental percentages are compared to the theoretical percentages calculated from the proposed molecular formula (derived from MS and NMR). A close match (typically within ±0.4%) provides strong, independent validation of the formula. [16]

Section 4: Conclusion - The Power of an Integrated Approach

The structural elucidation of a novel pyrazole-4-carboxylic acid is a process of building a multi-faceted, self-validating case. It begins with the broad strokes of MS and IR, which define the molecular formula and functional groups. NMR then provides the detailed blueprint of the atomic framework. Finally, X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous 3D structure, while elemental analysis provides a crucial quantitative check on the empirical formula.

By judiciously applying these techniques and understanding the causal science behind each, researchers and drug development professionals can confidently and rigorously determine the structure of novel compounds, paving the way for further pharmacological investigation.

References

-

Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Organic Chemistry International. Available from: [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database (SID). Available from: [Link]

-

Elemental analysis - Wikipedia. Wikipedia. Available from: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH). Available from: [Link]

-

Elemental Analysis | Definition, Techniques & Instruments. Study.com. Available from: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available from: [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available from: [Link]

-

An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. Available from: [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Eltra. Available from: [Link]

-

Elemental Analysis - Organic & Inorganic Compounds. Eltra. Available from: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

-

Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available from: [Link]

-

Pyrazole-4-carboxylic acid | C4H4N2O2. PubChem - NIH. Available from: [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available from: [Link]

-

Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. Available from: [Link]

- Method for preparing pyrazolecarboxylic acid and derivatives. Google Patents.

-

The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. ACS Publications. Available from: [Link]

-

Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. Available from: [Link]

-

The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available from: [Link]

-

1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl-. SpectraBase. Available from: [Link]

-

The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Wiley Online Library. Available from: [Link]

-

The structure of pyrazoles in the solid state: a combined CPMAS, NMR, and crystallographic study. Semantic Scholar. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available from: [Link]

-

1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2. PubChem. Available from: [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

-

The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available from: [Link]

-

4-Pyrazolecarboxylic acid. SpectraBase. Available from: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Available from: [Link]

-

Mass fragmentation pattern of compound 4f. ResearchGate. Available from: [Link]

-

Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. ResearchGate. Available from: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Elemental analysis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

Spectroscopic Elucidation of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Multi-technique Interpretation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid. As a molecule incorporating a fluorinated aromatic ring, a pyrazole core, and a carboxylic acid moiety, it presents a rich case study for structural elucidation. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the causal relationships between molecular structure and spectroscopic output, providing field-proven insights for professionals in chemical research and drug development. All interpretations are grounded in established spectroscopic principles and supported by authoritative references.

Introduction and Structural Framework

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a well-known pharmacophore present in numerous commercial drugs, while the inclusion of a fluorine atom can profoundly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. The carboxylic acid group provides a handle for further derivatization or can act as a key interaction point with biological targets.

Accurate and unambiguous structural confirmation is the bedrock of chemical research. This guide demonstrates how a synergistic application of NMR, IR, and Mass Spectrometry provides a self-validating system for characterizing such molecules. We will proceed by dissecting the molecule into its constituent parts, predicting the expected spectroscopic signals, interpreting the data, and integrating the findings to build a cohesive structural picture.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion, the structure of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is presented below with a standardized numbering scheme that will be used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift theory and empirical data from similar structures.[1][2][3]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is anticipated to reveal signals for each unique proton environment. Key considerations include the deshielding effects of the aromatic and heterocyclic rings, the acidic nature of the N-H and COOH protons, and the characteristic splitting patterns caused by proton-proton (H-H) and proton-fluorine (H-F) coupling.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale & Insights |

|---|---|---|---|---|

| COOH | ~13.0 | br s | - | The carboxylic acid proton is highly deshielded and appears as a broad singlet due to hydrogen bonding and rapid chemical exchange with residual water. Its presence is a key indicator of the functional group. |

| N1-H | ~13.5 - 14.5 | br s | - | The pyrazole N-H proton is also significantly deshielded and broadened by quadrupole effects from the adjacent nitrogen and chemical exchange. It often appears very downfield. |

| C5-H | ~8.3 | s | - | This is the lone proton on the pyrazole ring. It is deshielded by the aromatic nature of the ring and the adjacent nitrogen atom. It is expected to be a sharp singlet. |

| H6' | ~7.7 | ddd | J(H-H) ≈ 7.5, J(H-H) ≈ 1.5, J(H-F) ≈ 5.0 | Aromatic proton ortho to the pyrazole substituent and meta to the fluorine. It will show coupling to H5' (ortho), H4' (meta), and a key through-space or 4-bond coupling to the fluorine atom. |

| H4' | ~7.5 | td | J(H-H) ≈ 7.5, J(H-F) ≈ 7.5 | Aromatic proton para to the pyrazole and meta to the fluorine. It will appear as a triplet of doublets due to coupling with H3' and H5' (ortho, ~7.5 Hz) and the fluorine atom (meta, ~7.5 Hz). |

| H3' | ~7.4 | td | J(H-H) ≈ 7.5, J(H-H) ≈ 1.0 | Aromatic proton para to the fluorine. It will appear as a triplet of doublets due to coupling with H4' and H2' (ortho) and a smaller meta coupling to H6'. |

| H5' | ~7.3 | t | J(H-H) ≈ 7.5 | Aromatic proton meta to the pyrazole and ortho to the fluorine. It will appear as a triplet due to coupling with its two ortho neighbors, H4' and H6'. |

Causality Note: The choice of DMSO-d₆ as a solvent is strategic. Its hydrogen-bond accepting nature helps to slow the exchange rate of the acidic COOH and N-H protons, allowing them to be observed more reliably, albeit as broad signals, compared to solvents like CDCl₃ where they might exchange too rapidly or be unobservable.[4]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects. A key feature will be the observation of carbon-fluorine (C-F) coupling, which can be observed over multiple bonds and is diagnostic for the presence and position of the fluorine substituent.[5][6]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale & Insights |

|---|---|---|---|

| C6 (COOH) | ~163 | - | The carboxylic acid carbonyl carbon is characteristically found in this downfield region. |

| C2' | ~160 | ¹J(C-F) ≈ 245 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. This is the most definitive signal for the fluorophenyl group.[7] |

| C3 | ~150 | - | The C3 carbon of the pyrazole ring, attached to the phenyl group, is expected to be downfield due to its position between two nitrogen atoms (in tautomeric form) and attachment to an aromatic ring. |

| C5 | ~135 | - | The C5 carbon, bearing a proton, is also part of the aromatic pyrazole system. Its chemical shift is influenced by the adjacent nitrogen.[8][9] |

| C4' | ~132 | ⁴J(C-F) ≈ 3 | The para carbon shows a small four-bond coupling to fluorine. |

| C6' | ~130 | ²J(C-F) ≈ 8 | The ortho carbon (relative to F) shows a two-bond coupling constant. |

| C1' | ~125 | ²J(C-F) ≈ 15 | The ipso-carbon attached to the pyrazole ring is ortho to the fluorine and will exhibit a significant two-bond C-F coupling. |

| C3' | ~124 | ³J(C-F) ≈ 4 | The meta carbon shows a small three-bond coupling to fluorine. |

| C5' | ~116 | ³J(C-F) ≈ 22 | The other meta carbon (relative to F) shows a larger three-bond coupling. |

| C4 | ~110 | - | The C4 carbon of the pyrazole, attached to the carboxylic acid, is expected to be the most upfield of the pyrazole ring carbons.[10] |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The vibrational frequencies of specific bonds provide a molecular fingerprint.[11]

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid (H-bonded dimer) |

| ~3150 | Medium, Broad | N-H stretch | Pyrazole N-H |

| ~3050 | Medium-Weak | C-H stretch | Aromatic (Aryl & Pyrazole C-H) |

| 1720 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1550 | Medium | C=N stretch | Pyrazole Ring |

| 1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |

| ~1250 | Strong | C-F stretch | Aryl-Fluoride |

| 950 - 910 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

| ~760 | Strong | C-H bend (out-of-plane) | ortho-disubstituted benzene |

Expertise Insight: The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often obscuring the aromatic C-H stretches.[12][13] This broadness is a direct consequence of strong intermolecular hydrogen bonding that forms a dimeric structure, which is a self-validating feature for this functional group. The strong C=O stretch around 1700 cm⁻¹ and the prominent C-F stretch are also key confirmatory signals.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its overall structure and connectivity. For this analysis, we will consider Electron Ionization (EI) as the method.

Molecular Ion (M⁺•): The expected nominal molecular weight is 220 g/mol . The molecular ion peak at m/z = 220 should be reasonably intense due to the presence of multiple aromatic rings which stabilize the radical cation.

Predicted Fragmentation Pathway: The fragmentation of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is expected to proceed through several logical steps initiated by the loss of stable neutral molecules or radicals.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Interpretation of Key Fragments:

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 220 | [C₁₀H₇FN₂O₂]⁺• | Molecular Ion (M⁺•) |

| 202 | [C₁₀H₅FN₂O]⁺• | Loss of water (H₂O) from the carboxylic acid group, a common fragmentation for carboxylic acids.[16] |

| 175 | [C₉H₆FN₂]⁺ | Loss of the carboxyl radical (•COOH), representing cleavage of the C4-C(OOH) bond. This is often a significant peak.[17] |

| 174 | [C₉H₅FN₂]⁺ | Loss of a hydrogen radical from the m/z 175 fragment, or loss of CO from the m/z 202 fragment. |

| 147 | [C₉H₆F]⁺ | Loss of N₂ from the m/z 175 fragment, a characteristic fragmentation of some heterocyclic systems.[18][19] |

| 121 | [C₇H₄F]⁺ | Fluorotropylium or related stable aromatic cation, resulting from cleavage of the pyrazole ring. |

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended for the spectroscopic analysis of 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 2 seconds.

-

For ¹³C NMR, acquire at least 1024 scans using proton decoupling, with a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.

-

Process the data using appropriate Fourier transformation, phasing, and baseline correction. Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.

-

IR Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Ensure the ATR anvil is in firm contact with the sample.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-